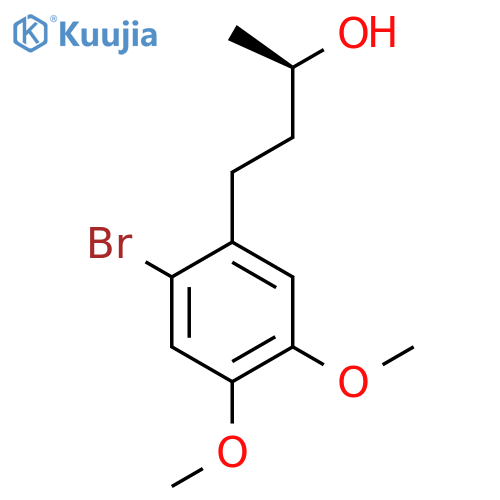Cas no 2227751-87-1 ((2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol)

(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol
- EN300-1934142
- 2227751-87-1
-
- インチ: 1S/C12H17BrO3/c1-8(14)4-5-9-6-11(15-2)12(16-3)7-10(9)13/h6-8,14H,4-5H2,1-3H3/t8-/m1/s1
- InChIKey: FLQHTVUEXYTPDO-MRVPVSSYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1CC[C@@H](C)O)OC)OC
計算された属性
- せいみつぶんしりょう: 288.03611g/mol
- どういたいしつりょう: 288.03611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934142-0.25g |
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol |
2227751-87-1 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1934142-0.1g |
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol |
2227751-87-1 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1934142-0.5g |
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol |
2227751-87-1 | 0.5g |
$1482.0 | 2023-09-17 | ||
| Enamine | EN300-1934142-5.0g |
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol |
2227751-87-1 | 5g |
$4475.0 | 2023-06-01 | ||
| Enamine | EN300-1934142-1.0g |
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol |
2227751-87-1 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1934142-1g |
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol |
2227751-87-1 | 1g |
$1543.0 | 2023-09-17 | ||
| Enamine | EN300-1934142-2.5g |
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol |
2227751-87-1 | 2.5g |
$3025.0 | 2023-09-17 | ||
| Enamine | EN300-1934142-10.0g |
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol |
2227751-87-1 | 10g |
$6635.0 | 2023-06-01 | ||
| Enamine | EN300-1934142-0.05g |
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol |
2227751-87-1 | 0.05g |
$1296.0 | 2023-09-17 | ||
| Enamine | EN300-1934142-5g |
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol |
2227751-87-1 | 5g |
$4475.0 | 2023-09-17 |
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol 関連文献
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
7. Book reviews
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
(2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-olに関する追加情報
Recent Advances in the Study of (2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol (CAS: 2227751-87-1)
The compound (2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol (CAS: 2227751-87-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral brominated phenyl derivative has been identified as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory pathways. Recent studies have focused on its role in modulating specific protein-protein interactions and enzyme activities, making it a promising candidate for drug development.
One of the most notable findings in recent research is the compound's ability to selectively inhibit certain kinases involved in neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol exhibits high affinity for the ATP-binding site of tau protein kinases, which are implicated in Alzheimer's disease. The study utilized X-ray crystallography to elucidate the binding mode, revealing key interactions with the bromine and methoxy groups that contribute to its inhibitory activity.
In addition to its neurological applications, this compound has shown promise in oncology research. A recent preclinical study highlighted its potential as a modulator of the tumor microenvironment. The research, conducted by a team at the National Cancer Institute, found that (2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol can disrupt the interaction between cancer-associated fibroblasts and tumor cells, thereby reducing tumor growth and metastasis in mouse models of pancreatic cancer. The study suggested that this effect might be mediated through the compound's influence on TGF-β signaling pathways.
The synthetic routes to (2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol have also seen significant optimization in recent years. A 2024 publication in Organic Process Research & Development described a novel asymmetric synthesis approach that achieves >99% enantiomeric excess while reducing the number of synthetic steps from seven to four. This advancement not only improves the compound's accessibility for research purposes but also enhances its potential for large-scale production should it progress to clinical trials.
Pharmacokinetic studies of this compound have revealed interesting properties that may influence its development as a therapeutic agent. Research published in Drug Metabolism and Disposition showed that (2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol has good oral bioavailability in rodent models, with a plasma half-life of approximately 6 hours. The study also identified the major metabolic pathways, which involve oxidation of the butanol side chain and demethylation of the methoxy groups, providing valuable information for future structural modifications to improve metabolic stability.
Despite these promising findings, challenges remain in the development of (2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol as a therapeutic agent. Recent toxicology studies have indicated potential hepatotoxicity at higher doses, prompting research into structural analogs with improved safety profiles. Additionally, the compound's mechanism of action in different biological contexts requires further elucidation, particularly regarding its off-target effects and potential interactions with other medications.
Looking forward, the research community anticipates that (2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol will continue to be an important tool compound for studying various biological pathways. Its unique chemical structure and demonstrated biological activities make it a valuable scaffold for medicinal chemistry optimization. Several pharmaceutical companies have reportedly initiated programs to develop derivatives of this compound, with particular interest in its application for neurodegenerative disorders and cancer immunotherapy.
2227751-87-1 ((2R)-4-(2-bromo-4,5-dimethoxyphenyl)butan-2-ol) 関連製品
- 120564-72-9(7-Amino-2-pyridin-4-yl1,2,4triazolo1,5-apyrimidine-6-carbonitrile)
- 1361541-31-2(4'-Nitro-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl)
- 1356781-81-1(2-N-methyl2-(4-methylphenyl)ethenesulfonamidoacetamide)
- 252025-48-2(2-Propenoic acid, 3-[1-[(2,4-dichlorophenyl)methyl]-1H-indazol-3-yl]-)
- 1790199-25-5(1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo-)
- 1341506-54-4(1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol)
- 842965-64-4((5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic Acid)
- 20052-07-7(4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester)
- 1531516-84-3(6-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine)
- 2287315-67-5(3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)




